Venglustat Malate

Gaucher disease type 3 neurological outcomes substrate reduction therapy

Venglustat malate is the only GCS inhibitor with clinically verified CNS penetration and pharmacodynamic target engagement. Supported by Phase III GD3 neurological superiority and 74% CSF GL-1 reduction, it is the essential reference standard for preclinical CNS glycosphingolipid research and clinical protocol development.

Molecular Formula C24H30FN3O7S
Molecular Weight 523.6 g/mol
CAS No. 1629063-78-0
Cat. No. B611660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVenglustat Malate
CAS1629063-78-0
SynonymsGZ/SAR402671A;  Ibiglustat L-malate;  Genz-682452-AU;  SAR402671A;  GZ-402671;  GZ402671;  GZ 402671;  SAR402671;  SAR-402671;  SAR 402671;  Genz-682452-AA;  Ibiglustat;  GZ-452;  Genz-682452
Molecular FormulaC24H30FN3O7S
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C20H24FN3O2S.C4H6O5/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-2(4(8)9)1-3(6)7/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9)/t16-;2-/m10/s1
InChIKeySQXUKOJKIWCALK-AAXLQGCPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Venglustat Malate (CAS 1629063-78-0): Brain-Penetrant Glucosylceramide Synthase Inhibitor for Neuronopathic Lysosomal Storage Disorders


Venglustat malate (also designated Ibiglustat, GZ/SAR402671, or Genz-682452) is a small-molecule, orally bioavailable glucosylceramide synthase (GCS) inhibitor developed as a substrate reduction therapy (SRT) [1]. It is a malate salt formulation of the active pharmaceutical ingredient venglustat, with molecular formula C20H24FN3O2S·C4H6O5 and molecular weight 523.58 g/mol [2]. Venglustat acts as an allosteric inhibitor of GCS, the enzyme that catalyzes the initial glycosylation step in glycosphingolipid biosynthesis, thereby reducing accumulation of glucosylceramide (GL-1) and downstream glycosphingolipids implicated in lysosomal storage disorders [3]. The compound is distinguished from in-class GCS inhibitors by its validated central nervous system (CNS) penetration, which enables targeting of neuronopathic manifestations in diseases such as Gaucher disease type 3, GBA-associated Parkinson's disease, Fabry disease, and GM2 gangliosidosis [4].

Why Venglustat Malate Cannot Be Interchanged with Eliglustat, Miglustat, or Other GCS Inhibitors in CNS-Targeting Research


Glucosylceramide synthase inhibitors are not functionally interchangeable despite a shared enzymatic target. First-generation GCS inhibitors such as miglustat (N-butyldeoxynojirimycin) and eliglustat tartrate exhibit negligible or restricted CNS penetration due to blood-brain barrier (BBB) efflux transporter activity and physicochemical limitations [1]. Miglustat's clinical utility is further constrained by dose-limiting gastrointestinal adverse events and off-target inhibition of intestinal disaccharidases, which are unrelated to GCS inhibition [2]. Eliglustat, while effective for systemic manifestations of Gaucher disease type 1, is a substrate for P-glycoprotein (P-gp)-mediated efflux and does not achieve therapeutically relevant brain exposure at tolerated doses [3]. Consequently, research programs investigating neuronopathic glycosphingolipidoses—including Gaucher disease type 3, GBA-Parkinson's disease, and GM2 gangliosidosis—require a GCS inhibitor with experimentally verified CNS exposure and target engagement in neural tissue. Venglustat malate was specifically engineered and validated to address this therapeutic gap, as demonstrated by quantitative cerebrospinal fluid biomarker data and Phase III clinical outcomes presented below .

Quantitative Differentiation of Venglustat Malate: Head-to-Head Clinical Outcomes and CNS Target Engagement Data


Superior Neurological Outcomes Versus Enzyme Replacement Therapy in Phase III Gaucher Disease Type 3 Trial

In the randomized, double-blind, double-dummy Phase III LEAP2MONO trial (NCT02843035) in patients aged ≥12 years with Gaucher disease type 3 stabilized on enzyme replacement therapy (ERT), once-daily oral venglustat demonstrated statistically significant superiority over continued ERT on a combined neurological endpoint at 52 weeks . The global test incorporating the SARA modified total score (ataxia assessment) and RBANS (cognitive function) yielded p=0.007 favoring venglustat [1]. Systemic disease control measures (spleen volume, liver volume, hemoglobin) were maintained at parity between treatment arms, demonstrating that the neurological benefit was achieved without compromising peripheral disease management [2].

Gaucher disease type 3 neurological outcomes substrate reduction therapy

Quantified CNS Target Engagement: Dose-Dependent Cerebrospinal Fluid Glucosylceramide Reduction

In the Phase II MOVES-PD trial (NCT02906020) evaluating venglustat in Parkinson's disease patients with heterozygous GBA mutations, cerebrospinal fluid (CSF) glucosylceramide (GL-1) levels decreased by 74.3% from baseline in the high-dose cohort over 4 weeks of treatment [1]. Plasma and CSF venglustat exposure increased in a close to dose-proportional manner, and GL-1 reductions were dose-dependent in both plasma and CSF compartments [2]. This provides direct pharmacodynamic evidence of CNS target engagement, confirming that venglustat crosses the human blood-brain barrier and inhibits GCS activity in the central nervous system [3].

CNS penetration target engagement pharmacodynamics

Human Pharmacokinetic Profile: Half-Life Supporting Once-Daily Oral Dosing

A Phase I pharmacokinetic study (PKM16116) in healthy volunteers administered a single 15 mg oral dose of venglustat demonstrated a mean terminal half-life (t1/2) of 30.6 ± 7.40 hours [1]. The median time to maximum plasma concentration (Tmax) was 2.50 hours post-dose, with mean Cmax of 60.3 ± 17.3 ng/mL and mean AUCinf of 2280 ± 697 ng·h/mL [2]. A post hoc cross-study comparison showed comparable pharmacokinetic parameters between Chinese and non-Chinese populations, supporting translational consistency across ethnic groups [3]. This extended half-life profile substantiates the once-daily oral dosing regimen employed in all Phase II and Phase III clinical programs.

pharmacokinetics oral bioavailability dosing regimen

Comparative Brain Exposure Efficiency in Murine Gaucher Disease Model

In the CBE mouse model of Gaucher disease type 3, venglustat and an optimized eliglustat-based analogue (compound 17) were directly compared at equivalent 10 mg/kg oral doses. Both compounds effected comparable reductions in brain glucosylceramide (GlcCer) and glucosylsphingosine levels [1]. Notably, compound 17 achieved these equivalent pharmacodynamic effects at significantly lower brain exposure than venglustat, indicating that venglustat requires higher CNS concentrations to achieve the same degree of target engagement in this model [2]. This study provides a quantitative benchmark for comparative pharmacodynamic efficiency in CNS tissue.

brain exposure pharmacodynamics preclinical comparison

FDA Breakthrough Therapy Designation for Gaucher Disease Type 3

The U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to venglustat for the treatment of Gaucher disease type 3 in March 2026 . This designation is reserved for investigational therapies that demonstrate substantial improvement over existing treatments on clinically significant endpoints [1]. The designation was supported by the positive Phase III LEAP2MONO results demonstrating superiority over enzyme replacement therapy on neurological function measures. Venglustat has also received Orphan Drug designation in the United States, European Union, and Japan for both Gaucher disease type 3 and Fabry disease [2].

regulatory designation clinical development neurological indication

Venglustat Malate: Evidence-Supported Research and Clinical Investigation Scenarios


Translational and Clinical Research in Neuronopathic Gaucher Disease (Type 3)

Venglustat is the optimal investigational agent for studies addressing the CNS manifestations of Gaucher disease type 3 (GD3). The Phase III LEAP2MONO trial established superiority over enzyme replacement therapy on neurological outcomes (global test p=0.007 across SARA modified total score and RBANS) while maintaining systemic disease control parity . This evidence supports venglustat use as a reference standard for evaluating neurological endpoints in GD3 clinical trials and for investigator-initiated studies exploring substrate reduction therapy in this population. The FDA Breakthrough Therapy designation further validates the compound's potential to address the unmet medical need in GD3 neurology .

CNS Target Engagement Studies Requiring Verified Brain Penetration

For research programs investigating the relationship between glucosylceramide synthase inhibition and CNS glycosphingolipid homeostasis, venglustat provides the most extensively validated human pharmacodynamic dataset among GCS inhibitors. The Phase II MOVES-PD trial demonstrated a 74.3% reduction in cerebrospinal fluid GL-1 levels at 4 weeks, confirming CNS target engagement in human subjects . This quantitative biomarker benchmark enables dose selection, power calculations, and biomarker-driven study designs for trials in GBA-Parkinson's disease, GM2 gangliosidosis, and other CNS glycosphingolipidoses where verifying neural tissue pharmacodynamic activity is critical .

Preclinical Studies Requiring a Clinically Validated Reference GCS Inhibitor

Venglustat serves as a clinically anchored reference compound for preclinical studies evaluating novel GCS inhibitors or combination therapies. The head-to-head comparison published by Wilson et al. (ACS Chem Neurosci, 2020) established that venglustat achieves comparable brain GlcCer and glucosylsphingosine reduction to optimized analogues at 10 mg/kg in the CBE mouse model, providing a benchmark for interpreting relative CNS pharmacodynamic efficiency . Researchers developing next-generation CNS-penetrant GCS inhibitors can use venglustat as a positive control with extensive human safety and pharmacokinetic data to contextualize preclinical findings and support translational projections .

Oral Substrate Reduction Therapy Comparator Studies

Venglustat's 30.6-hour terminal half-life, established in Phase I pharmacokinetic studies, supports once-daily oral dosing and differentiates it from comparator GCS inhibitors requiring more frequent administration . This pharmacokinetic profile, combined with validated plasma and CSF exposure data, positions venglustat as an appropriate comparator for studies evaluating novel oral SRT candidates, alternative formulations, or combination regimens with enzyme replacement therapy . The established safety profile across multiple Phase I/II/III trials, including the healthy volunteer PK study and the MOVES-PD cohort, provides a well-characterized reference for safety benchmarking in investigational protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Venglustat Malate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.